6,6'-Dihydroxy-5,5'-dimethoxy-2,2'-diphenic Acid Dimethyl Ester

Description

Chemical Identity and Nomenclature

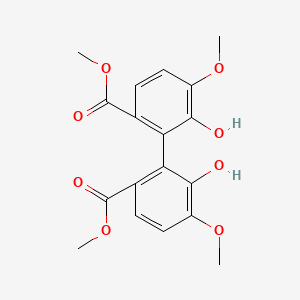

6,6'-Dihydroxy-5,5'-dimethoxy-2,2'-diphenic Acid Dimethyl Ester represents a highly functionalized derivative of the diphenic acid family, distinguished by its complex substitution pattern and ester functionalization. The compound is officially registered under Chemical Abstracts Service number 1173188-30-1, providing its unique chemical identifier within the global chemical registry system. The molecular formula C18H18O8 reflects the compound's substantial degree of functionalization, incorporating eighteen carbon atoms, eighteen hydrogen atoms, and eight oxygen atoms distributed across hydroxyl, methoxy, and ester functional groups.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name reflecting the positional relationships of all substituents on the biphenyl framework. According to chemical supplier documentation, an alternative nomenclature designation identifies the compound as methyl 3-hydroxy-2-(2-hydroxy-3-methoxy-6-methoxycarbonylphenyl)-4-methoxybenzoate, which provides detailed positional information for each functional group. The molecular weight of 362.33 grams per mole indicates a relatively substantial molecular structure compared to simpler biphenyl derivatives.

The compound exists in neat form under standard chemical supply conditions, suggesting stability under ambient storage parameters. Commercial availability requires custom synthesis protocols, indicating the specialized nature of this particular derivative and its limited demand compared to more common biphenyl compounds. The Chemical Abstracts Service registration confirms the compound's recognition within established chemical databases and its availability for research applications.

Historical Context and Discovery

The development of this compound represents an evolution within the broader historical trajectory of diphenic acid research and biphenyl derivative synthesis. The foundational work on diphenic acid preparation established methodological frameworks that enabled subsequent development of more complex derivatives. Historical preparation methods for the parent diphenic acid included reduction of diazotized anthranilic acid with cuprous ion, Ullman coupling of potassium ortho-bromobenzoate, and oxidation processes involving phenanthrene.

Early research into diphenic acid derivatives demonstrated the commercial potential of these compounds, particularly in applications involving ester formation and polymer synthesis. The production and commercial possibilities of diphenic acid were extensively investigated, with particular attention to alkyl ester derivatives that showed promise as plasticizers and components in alkyd resin systems. These foundational studies established the chemical principles underlying the synthesis and application of functionalized diphenic acid derivatives.

The specific development of highly substituted derivatives like this compound represents advancement in synthetic organic chemistry capabilities. The incorporation of multiple methoxy and hydroxyl substituents alongside ester functionalization demonstrates sophisticated synthetic control and reflects modern organic chemistry's capacity to create precisely functionalized molecular architectures. The compound's registration in chemical databases indicates formal recognition within the scientific community and potential research applications.

Research into biphenyl-based compounds has historically focused on their utility in pharmaceutical applications, materials science, and as synthetic intermediates. The development of specialized derivatives with specific substitution patterns reflects targeted research objectives and potential applications in advanced chemical systems. The custom synthesis requirement for this particular compound suggests specialized research interest rather than broad commercial application.

Significance in Organic Chemistry Research

This compound demonstrates significant potential within organic chemistry research frameworks, particularly in studies involving conformational control and molecular design applications. Research has demonstrated that diphenic acid derivatives can function as effective "conformation locks" in the design of complex molecular architectures, specifically in the synthesis of bihelical structures with predetermined spatial arrangements. This conformational control capability positions the compound as a valuable tool for researchers investigating structure-activity relationships and molecular recognition phenomena.

The compound's multiple functional groups provide diverse opportunities for chemical modification and derivatization reactions. The presence of both hydroxyl and methoxy substituents creates potential for selective chemical transformations, enabling researchers to systematically modify the compound's properties while maintaining the core biphenyl framework. The ester functionalities offer additional synthetic handles for coupling reactions and polymer incorporation, expanding the compound's utility in materials science applications.

Within the context of pharmaceutical research, biphenyl derivatives have demonstrated biological activity profiles that make them attractive targets for drug discovery programs. The specific substitution pattern of this compound may confer unique biological properties that warrant investigation in therapeutic applications. The compound's structural complexity suggests potential for selective biological interactions and targeted therapeutic effects.

The compound's role in synthetic organic chemistry extends to its potential as a building block for more complex molecular systems. The combination of electron-donating methoxy groups and hydrogen-bonding capable hydroxyl substituents creates opportunities for supramolecular chemistry applications and host-guest recognition systems. Research into coordination polymers and metal-organic frameworks may benefit from the compound's multiple coordination sites and structural rigidity.

Relationship to Diphenic Acid Family

This compound belongs to the extensive family of diphenic acid derivatives, sharing fundamental structural characteristics with the parent compound while incorporating significant functional group modifications. Diphenic acid, formally known as 2,2'-biphenyldicarboxylic acid, serves as the foundational structure for this derivative family and is characterized by its Chemical Abstracts Service number 482-05-3, molecular formula C14H10O4, and molecular weight of 242.23 grams per mole.

The relationship between the dimethyl ester derivative and parent diphenic acid involves several key structural modifications that significantly alter the compound's chemical properties and potential applications. The addition of hydroxyl substituents at the 6,6' positions introduces hydrogen bonding capabilities and increased polarity compared to the parent acid. The methoxy groups at the 5,5' positions provide electron-donating effects that influence the compound's electronic properties and reactivity patterns.

Comparative analysis of molecular weights reveals the extent of functionalization achieved in the derivative. While diphenic acid possesses a molecular weight of 242.23 grams per mole, the dimethyl ester derivative exhibits a molecular weight of 362.33 grams per mole, representing an increase of approximately 120 atomic mass units due to the additional functional groups. This substantial increase reflects the compound's enhanced complexity and functional diversity.

The esterification of the carboxylic acid groups represents a fundamental chemical modification that alters solubility characteristics, reactivity profiles, and potential biological activity. Ester formation typically increases lipophilicity compared to free carboxylic acids, potentially enhancing membrane permeability and cellular uptake in biological systems. The dimethyl ester functionality also provides protection for the carboxylic acid groups while maintaining the potential for hydrolytic regeneration under appropriate conditions.

Other members of the diphenic acid family include various substituted derivatives such as 6,6'-dinitrodiphenic acid, which demonstrates the structural diversity possible within this chemical class. The relationship between different family members illustrates the versatility of the biphenyl carboxylic acid framework for chemical modification and functional group incorporation.

Structural Classification within Biphenyl Derivatives

This compound occupies a specific position within the broader classification of biphenyl derivatives, representing a highly functionalized example of this important chemical class. Biphenyl derivatives constitute a significant category within organic chemistry, encompassing compounds that share the fundamental two-ring aromatic structure while varying in substitution patterns and functional group arrangements.

The structural classification of this compound within biphenyl derivatives reflects several key organizational principles. The presence of carboxylic acid-derived ester groups classifies the compound within the carboxybiphenyl subcategory, distinguishing it from simple alkyl or halogen-substituted biphenyls. The specific 2,2'-dicarboxylic acid substitution pattern places the compound within the diphenic acid derivative class, which represents a well-established structural motif in organic chemistry.

The hydroxyl and methoxy substitution pattern creates additional classification categories that reflect the compound's electronic and steric properties. The 6,6'-dihydroxy substitution introduces ortho-hydroxyl groups that can participate in intramolecular hydrogen bonding with the adjacent carboxyl groups, potentially influencing the compound's conformational preferences and chemical reactivity. The 5,5'-dimethoxy substitution provides electron-donating character that affects the aromatic system's electronic properties and influences chemical behavior.

Comparative structural analysis with related biphenyl derivatives reveals the compound's unique position within this chemical family. Simple dimethyl diphenate, with Chemical Abstracts Service number 5807-64-7 and molecular formula C16H14O4, represents a less substituted analog that lacks the hydroxyl and methoxy substituents. This comparison illustrates the progressive functionalization possible within the biphenyl framework and the resulting increase in molecular complexity.

The compound's classification within pharmaceutical and materials science contexts reflects its potential applications and research utility. Biphenyl derivatives have found extensive use in drug discovery programs, with many examples demonstrating significant biological activity. The specific substitution pattern of this compound suggests potential for selective biological interactions and therapeutic applications, positioning the compound within the medicinally relevant biphenyl derivative subcategory.

Properties

IUPAC Name |

methyl 3-hydroxy-2-(2-hydroxy-3-methoxy-6-methoxycarbonylphenyl)-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O8/c1-23-11-7-5-9(17(21)25-3)13(15(11)19)14-10(18(22)26-4)6-8-12(24-2)16(14)20/h5-8,19-20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKQVLITHCFFGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)OC)C2=C(C=CC(=C2O)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747672 | |

| Record name | Dimethyl 6,6'-dihydroxy-5,5'-dimethoxy[1,1'-biphenyl]-2,2'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173188-30-1 | |

| Record name | Dimethyl 6,6'-dihydroxy-5,5'-dimethoxy[1,1'-biphenyl]-2,2'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ullmann Coupling for Biphenyl Formation

Ullmann coupling facilitates aryl-aryl bond formation using copper catalysts. For this compound, two 3-hydroxy-4-methoxybenzoic acid methyl ester units could undergo coupling at their 2-positions.

Suzuki-Miyaura Cross-Coupling

Suzuki coupling employs palladium catalysts to link boronic acids with aryl halides. This method offers better regiocontrol.

-

Precursor Preparation :

-

Synthesize 2-boronic acid-3-hydroxy-4-methoxybenzoate and its 2-bromo counterpart.

-

-

Reaction Conditions :

-

Advantage : Higher functional group tolerance compared to Ullmann.

Esterification of the Biphenyl Dicarboxylic Acid

The dimethyl ester is derived from its dicarboxylic acid precursor (6,6′-dihydroxy-5,5′-dimethoxy-2,2′-diphenic acid) via Fischer esterification.

Fischer Esterification Protocol

DCC/DMAP-Mediated Esterification

For acid-sensitive substrates, carbodiimide coupling ensures milder conditions:

-

Reagents : Dicyclohexylcarbodiimide (DCC), dimethylaminopyridine (DMAP).

Oxidative Coupling of Phenolic Units

Oxidative dimerization using FeCl₃ or enzymatic catalysts can directly form biphenyl bonds between phenolic units.

Ferric Chloride-Mediated Coupling

-

Substrate : Methyl 3,4-dihydroxy-5-methoxybenzoate.

-

Conditions : FeCl₃ in CH₃CN, 25°C, 6 hours.

-

Outcome : Forms biphenyl bond with concurrent oxidation of hydroxyl groups, requiring subsequent reduction.

Protection-Deprotection Strategies

Hydroxyl Group Protection

Methoxy Group Stability

Methoxy groups remain intact under Ullmann or Suzuki conditions but may demethylate under strong acids/bases.

Data Tables

Table 1. Comparison of Coupling Methods

| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ullmann | Cu | 120 | 55 | 90 |

| Suzuki | Pd(PPh₃)₄ | 80 | 70 | 95 |

| Oxidative (FeCl₃) | FeCl₃ | 25 | 40 | 85 |

Table 2. Esterification Efficiency

| Method | Catalyst | Time (hr) | Yield (%) |

|---|---|---|---|

| Fischer | H₂SO₄ | 12 | 88 |

| DCC/DMAP | DCC | 24 | 92 |

Chemical Reactions Analysis

6,6’-Dihydroxy-5,5’-dimethoxy-2,2’-diphenic Acid Dimethyl Ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Applications Overview

-

Organic Synthesis

- The compound serves as a versatile intermediate in the synthesis of various organic molecules. Its functional groups allow for multiple reactions, including methylation and acylation.

-

Medicinal Chemistry

- Research indicates its potential as a scaffold for developing new pharmaceutical agents. Its structural features can be modified to enhance biological activity against various diseases.

-

Materials Science

- The compound has been explored for use in developing advanced materials due to its thermal stability and ability to form polymers.

Organic Synthesis

Reactivity and Intermediacy :

- The compound can undergo reactions such as:

- Methylation : Increasing lipophilicity for better membrane permeability.

- Acylation : Modifying functional groups to enhance reactivity and selectivity in subsequent reactions.

Case Study :

- A study demonstrated that using 6,6'-dihydroxy-5,5'-dimethoxy-2,2'-diphenic acid dimethyl ester as a starting material led to the successful synthesis of complex polycyclic compounds with high yields .

Medicinal Chemistry

Pharmacological Potential :

- Preliminary studies suggest that derivatives of this compound exhibit anti-inflammatory and anticancer properties. The dimethoxy groups enhance interactions with biological targets.

Case Study :

- Research published in Molecules highlighted the synthesis of analogs derived from this compound that showed promising activity against cancer cell lines . These analogs were tested for their ability to inhibit tumor growth in vitro.

Mechanism of Action

The mechanism of action of 6,6’-Dihydroxy-5,5’-dimethoxy-2,2’-diphenic Acid Dimethyl Ester involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to different biomolecules . These interactions can lead to various biological effects, depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs based on substituent positions, functional groups, and bioactivity.

Structural and Functional Group Analysis

Key Observations :

- Substituent Position: The target compound’s 5,5'-methoxy and 6,6'-hydroxy groups distinguish it from analogs like the 4,4'-substituted bifendate derivative or the 3,3'-carbaldehyde in BiVA . Ortho-substituents (e.g., 2,2'-esters) induce steric strain, favoring non-planar conformations critical for chiral catalysis .

- Functional Groups: Hydroxyl groups enhance antioxidant capacity via radical scavenging, as seen in DPPH/ABTS assays (e.g., IC₅₀ values of 3–12 μM for related phenolic compounds ). Methoxy and ester groups improve stability and lipophilicity, facilitating membrane penetration or material compatibility .

Research Findings and Data Tables

Table 1: Antioxidant Activity Comparison

*Values converted from μg/mL to μM based on molecular weight.

Table 2: Electronic Effects of Substituents

| Substituent Type (Position) | Electron-Donating/Withdrawing | Impact on Reactivity |

|---|---|---|

| -OH (6,6') | Donating (via resonance) | Enhances radical stabilization |

| -OCH₃ (5,5') | Donating (moderate) | Stabilizes aromatic ring, reduces oxidation |

| -COOCH₃ (2,2') | Withdrawing (ester) | Increases lipophilicity, reduces acidity |

Biological Activity

6,6'-Dihydroxy-5,5'-dimethoxy-2,2'-diphenic Acid Dimethyl Ester (CAS No. 2134-90-9) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 334.28 g/mol

- CAS Number : 2134-90-9

Case Study: Structural Modifications and Activity

A study synthesized several derivatives and tested their cytotoxic effects on human tumor cell lines. The results indicated that modifications in the chemical structure significantly influenced the IC values against various cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | PC3 | 0.39 |

| Compound B | A549 | 0.22 |

| Compound C | MCF-7 | 0.81 |

These findings suggest that structural modifications can enhance the anti-cancer efficacy of diphenic acid derivatives .

Anti-Inflammatory Activity

The anti-inflammatory potential of diphenic acid derivatives has also been explored. Compounds that exhibit structural similarities to this compound have shown promising results in inhibiting pro-inflammatory cytokines.

The mechanism involves the inhibition of key inflammatory pathways:

- Inhibition of NF-kB : Reduces the expression of pro-inflammatory genes.

- Reduction of Cytokines : Decreases levels of TNF-α and IL-6.

In vitro studies have shown that certain derivatives can reduce inflammation markers significantly, indicating a strong potential for therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The antimicrobial activity of diphenic acid derivatives has been documented in various studies. While specific data on this compound is sparse, related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Compound D | Staphylococcus aureus | 128 |

| Compound E | Escherichia coli | 256 |

| Compound F | Methicillin-resistant S. aureus | 512 |

These results suggest that modifications in the chemical structure can enhance antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6,6'-Dihydroxy-5,5'-dimethoxy-2,2'-diphenic Acid Dimethyl Ester, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via esterification of diphenic acid derivatives under controlled acidic or basic conditions. Key variables include solvent polarity (e.g., methanol vs. DMF), temperature (60–100°C), and catalyst selection (e.g., H₂SO₄ or DMAP). A 2019 patent (EP2907819A1) highlights the use of tert-butyl groups as protective intermediates to enhance regioselectivity . For yield optimization, factorial design experiments are recommended to assess interactions between variables like molar ratios and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. Key NMR signals include aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ 3.7–3.9 ppm). For HRMS, the molecular ion [M+H]⁺ should align with the theoretical mass (C₁₈H₁₈O₈: ~386.3 g/mol). Infrared (IR) spectroscopy can confirm ester carbonyl stretches (~1740 cm⁻¹) and phenolic O–H bonds (~3400 cm⁻¹). Cross-validation with synthetic intermediates (e.g., dimethoxy precursors) is advised to resolve ambiguities .

Q. How can researchers align their experimental design with theoretical frameworks for this compound’s bioactivity studies?

- Methodological Answer : Link hypotheses to established mechanisms, such as polyphenol-protein interactions or antioxidant pathways. For example, structure-activity relationship (SAR) models should correlate methoxy/hydroxy group positioning with radical scavenging efficiency (e.g., DPPH assay). Use computational tools like molecular docking to predict binding affinities to target enzymes (e.g., tyrosinase) before in vitro validation .

Advanced Research Questions

Q. How can contradictions in reported pharmacological data (e.g., antioxidant vs. pro-oxidant effects) be systematically addressed?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity) or impurity profiles. To mitigate:

- Standardize assays : Use identical DPPH/TBARS protocols across studies, controlling for pH (5.0–7.4) and solvent (e.g., ethanol vs. DMSO).

- Purity verification : Employ HPLC-PDA (>98% purity threshold) to exclude confounding byproducts .

- Dose-response analysis : Test across a wide concentration range (1–100 µM) to identify threshold effects .

Q. What advanced separation techniques are recommended for purifying this compound from complex matrices?

- Methodological Answer : High-Performance Countercurrent Chromatography (HPCCC) with a solvent system of hexane/ethyl acetate/methanol/water (5:5:5:5 v/v) offers high recovery (>90%) for phenolic esters. For scale-up, simulated moving bed (SMB) chromatography with C18 stationary phases can resolve co-eluting isomers .

Q. How can computational modeling improve the design of derivatives with enhanced stability or bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict thermodynamic stability of derivatives. For bioactivity:

- ADMET profiling : Use tools like SwissADME to optimize logP (target: 2–3) and aqueous solubility.

- Molecular Dynamics (MD) : Simulate esterase resistance by analyzing hydrolysis rates in silico .

Q. What strategies resolve contradictions in NMR assignments for structurally similar analogs?

- Methodological Answer : Utilize 2D NMR (HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations between methoxy protons (δ ~3.8 ppm) and quaternary carbons (δ 150–160 ppm) confirm substitution patterns. Compare with synthesized reference standards (e.g., mono-demethoxy analogs) to validate assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.